N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide

GABAA receptor modulator synthesis pyrazolo[1,5-a]pyrimidine intermediate enaminone formation

Sourcing a reliable intermediate for the patented pyrazolo[1,5-a]pyrimidine GABAA modulator pathway is challenging. This compound (CAS 1235488-50-2) is the exact documented building block (compound VI) with the critical 5-acetyl group enabling enaminone formation. • Enables specific reaction with NNDMF-DMA to yield the acryloyl intermediate. • N-Methyl substitution is pre-installed, avoiding post-coupling modification steps. • Supplied with certified purity (95-98%) for consistent multi-step synthesis performance.

Molecular Formula C11H12FNO2
Molecular Weight 209.22 g/mol
CAS No. 1235488-50-2
Cat. No. B3224651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Acetyl-2-fluorophenyl)-N-methylacetamide
CAS1235488-50-2
Molecular FormulaC11H12FNO2
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)F)N(C)C(=O)C
InChIInChI=1S/C11H12FNO2/c1-7(14)9-4-5-10(12)11(6-9)13(3)8(2)15/h4-6H,1-3H3
InChIKeyCJUINLJQLUXVOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide: Overview & Procurement


N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide (CAS 1235488-50-2, molecular formula C11H12FNO2, molecular weight 209.22 g/mol) is a fluorinated aromatic acetamide derivative characterized by a 2-fluoro substitution and a 5-acetyl group on the phenyl ring with an N-methylacetamide moiety [1]. The compound is a white crystalline solid at room temperature, stable under ambient conditions, soluble in organic solvents such as alcohols and ketones, and insoluble in water . It is primarily utilized as a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives that exhibit affinity for GABAA receptors [2].

Key intermediate for pyrazolo[1,5-a]pyrimidine synthesis
Enables enaminone formation via 5-acetyl reactivity
Fluorinated acetamide building block for GABAA receptor modulator research

N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide: Generic Substitution Limitations


Generic substitution of N-(5-acetyl-2-fluorophenyl)-N-methylacetamide with structurally similar fluorophenyl acetamide analogs is not feasible for the specific synthetic pathway documented in patent literature. The compound's precise substitution pattern—a 2-fluoro and 5-acetyl arrangement on the phenyl ring, coupled with an N-methylacetamide moiety—is essential for the subsequent enaminone formation via reaction with N,N-dimethylformamide dimethyl acetal (NNDMF-DMA) to yield the acryloyl intermediate of formula (I) [1]. In contrast, analogs lacking the 5-acetyl group (e.g., 2-(2-fluorophenyl)-N-methylacetamide, CAS 612487-22-6) cannot undergo this α,β-unsaturated ketone-forming transformation, while positional isomers with alternative substitution patterns fail to yield the correct regiochemistry required for the final pyrazolo[1,5-a]pyrimidine cyclization step [2]. Furthermore, the N-methyl substitution on the acetamide is critical for the subsequent methylation step documented in the patent (15–50°C), distinguishing this intermediate from non-methylated analogs such as N-(5-acetyl-2-fluorophenyl)acetamide, which would require additional synthetic steps and altered reaction conditions [1].

5-Acetyl absence blocks key transformation
Non-acetylated analogs cannot undergo the enaminone-forming reaction required for the patented synthetic sequence.
Positional isomers introduce regiochemical uncertainty
Alternative acetyl placement on the phenyl ring may shift cyclization regiochemistry and is not validated in the patent.
N-Methyl substitution alters downstream methylation
Non-methylated analogs require additional synthetic steps and different reaction conditions, deviating from the documented route.

N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide: Differentiation Evidence


Enaminone Formation: Acetylated vs. Non-Acetylated Intermediates

N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide (compound VI) is the designated starting material for the synthesis of N-[5-(3-dimethylamino-acryloyl)-2-fluorophenyl]-N-methylacetamide (formula I) via reaction with excess N,N-dimethylformamide dimethyl acetal (NNDMF-DMA) in a nonpolar solvent at 70–90°C, as documented in patent RU2503655C2 [1]. This transformation exploits the 5-acetyl group as a reactive ketone for enaminone formation. In contrast, non-acetylated analogs such as 2-(2-fluorophenyl)-N-methylacetamide (CAS 612487-22-6) lack the requisite ketone functionality, rendering them incapable of undergoing this specific α,β-unsaturated ketone-forming transformation. The acetylated scaffold is essential for accessing the pyrazolo[1,5-a]pyrimidine core with documented GABAA receptor affinity [1].

Enaminone Formation
Class-level
5-acetyl enables reaction with NNDMF-DMA; non-acetylated comparator cannot undergo this transformation.
Essential for GABAA-targeted synthesis pathway
Binary requirement confirmed by patent route
GABAA receptor modulator synthesis pyrazolo[1,5-a]pyrimidine intermediate enaminone formation

Molecular Descriptors: TPSA and Hydrogen Bonding Comparison

N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide exhibits a topological polar surface area (TPSA) of 37.4 Ų and zero hydrogen bond donors [1]. In comparison, 2-(2-fluorophenyl)-N-methylacetamide (CAS 612487-22-6) possesses a lower TPSA of 29.1 Ų and also zero hydrogen bond donors, while containing one fewer hydrogen bond acceptor (2 vs. 3) [2]. The higher TPSA and additional hydrogen bond acceptor (the 5-acetyl carbonyl) in the target compound enhance polarity and provide an additional site for intermolecular interactions. Calculated logP (XLogP3) values differ substantially: 1.1 for the target compound versus 1.3 for the comparator, reflecting the impact of the acetyl group on lipophilicity [1][2].

Physicochemical Profile
Reported
TPSA 37.4 vs 29.1 Ų; 3 HBA vs 2; XLogP3 1.1 vs 1.3
May influence membrane permeability and solubility
Calculated descriptors; experimental validation recommended
ADME prediction drug-likeness physicochemical profiling

Patent-Documented Intermediate vs. Positional Isomers

Patent RU2503655C2 explicitly designates N-(5-acetyl-2-fluorophenyl)-N-methylacetamide as compound (VI), the specific intermediate used in a validated three-step sequence to produce N-{2-fluoro-5-[3-thiophene-2-carbonyl-pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-N-methylacetamide (compound II) [1]. The sequence involves: (1) methylation of N-(5-acetyl-2-fluorophenyl)acetamide at 15–50°C to obtain compound (VI); (2) reaction with NNDMF-DMA at 70–90°C to form the acryloyl intermediate (I); and (3) cyclization with (5-amino-1H-pyrazol-4-yl)thiophen-2-yl-methanone in glacial acetic acid at 60–90°C to yield the final pyrazolo[1,5-a]pyrimidine product with GABAA receptor affinity [1]. Positional isomers of 5-acetyl-2-fluorophenyl acetamides (e.g., with acetyl at 3- or 4-position) are not documented in this patent and would likely yield different regiochemical outcomes in the final heterocycle, potentially affecting receptor binding.

Patented Route Validation
Reported
Designated as compound (VI) with validated 3-step sequence; positional isomers not documented.
Exact CAS required to reproduce the patented synthesis
Alternative isomers lack validation for this pathway
patented synthetic route intermediate validation GABAA receptor ligand

Commercial Availability and Purity Benchmarking

N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide (CAS 1235488-50-2) is commercially available from multiple reputable research chemical suppliers with documented purity specifications of 95% (AKSci) to 98% (Leyan) . In comparison, the structurally related but synthetically distinct analog 2-(2-fluorophenyl)-N-methylacetamide (CAS 612487-22-6) is more widely available with purity specifications typically ranging from 97% to ≥98% . The target compound's more specialized commercial profile reflects its narrower, patent-defined application space rather than general-purpose intermediate utility. The availability of the exact CAS 1235488-50-2 with validated purity documentation from established vendors enables reproducible execution of the patent-specified synthesis without the confounding variables introduced by positional isomer contamination or inconsistent purity that may occur with custom-synthesized alternatives.

Commercial Purity Range
Data to verify
Available with 95–98% purity from multiple suppliers
Supports traceable procurement for patented routes
Verify current lot-specific purity documentation
procurement supply chain purity specification

N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide: Research & Industrial Applications


Pyrazolo[1,5-a]pyrimidine-Based GABAA Ligand Synthesis

N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide serves as the documented intermediate (compound VI) in the synthesis of N-{2-fluoro-5-[3-thiophene-2-carbonyl-pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-N-methylacetamide, a compound with affinity for GABAA receptors [1]. The synthetic route involves methylation at 15–50°C, enaminone formation with NNDMF-DMA at 70–90°C, and final cyclization in glacial acetic acid at 60–90°C. This application is optimal for medicinal chemistry groups developing novel GABAA receptor modulators for neurological disorders.

Enaminone Intermediate via NNDMF-DMA Condensation

The 5-acetyl group of this compound enables a specific enaminone-forming reaction with excess N,N-dimethylformamide dimethyl acetal (NNDMF-DMA) in nonpolar solvent at 70–90°C to yield N-[5-(3-dimethylamino-acryloyl)-2-fluorophenyl]-N-methylacetamide (formula I) [1]. This transformation exploits the reactive ketone moiety of the 5-acetyl group, which is absent in non-acetylated 2-fluorophenyl N-methylacetamide analogs. This application scenario is particularly suited for synthetic organic chemistry laboratories focused on building α,β-unsaturated ketone-containing intermediates for subsequent heterocycle construction.

Fluorinated Building Block for SAR Studies

The compound's well-defined molecular descriptors—TPSA of 37.4 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and calculated XLogP3 of 1.1—make it a suitable building block for systematic SAR exploration of fluorinated aromatic acetamide derivatives [2]. The combination of 2-fluoro and 5-acetyl substitution on the phenyl ring, coupled with the N-methylacetamide moiety, provides a distinct physicochemical profile (ΔTPSA +8.3 Ų vs. non-acetylated analog) that can be leveraged in medicinal chemistry programs evaluating the impact of polar surface area and hydrogen bonding capacity on target engagement and ADME properties.

Reference Standard for GABAA Intermediate Analysis

Given its defined role as a key intermediate in a patented synthetic sequence, N-(5-acetyl-2-fluorophenyl)-N-methylacetamide can serve as a reference standard for developing and validating analytical methods (HPLC, LC-MS, NMR) to monitor reaction progress, assess intermediate purity, and characterize impurities in the multi-step synthesis of pyrazolo[1,5-a]pyrimidine derivatives [1]. Commercial availability with specified purity ranges (95–98%) supports its use as a calibrant or system suitability standard in quality control workflows for pharmaceutical intermediate manufacturing .

Application
Selection Property
Validation Focus
Pyrazolo[1,5-a]pyrimidine synthesis
Reactive 5-acetyl and N-methyl groups
Patented enaminone-cyclization sequence
Enaminone intermediate formation
Ketone moiety for α,β-unsaturated ketone
Reaction compatibility with NNDMF-DMA
Fluorinated building block SAR
Distinct TPSA, HBA, and logP profile
Physicochemical property impact assessment
Analytical reference standard
Established purity range 95–98%
HPLC/LC-MS method development and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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